N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
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Overview
Description
N-[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a thiazole ring, a sulfonamide group, and a methoxybenzene moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with a tert-butylphenyl group. Subsequent steps involve the introduction of the methoxybenzene moiety and the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]-4-METHOXYBENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-[4-[[(4-tert-butylphenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide: Another compound with a similar structure but different functional groups.
Uniqueness
N-[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]-4-METHOXYBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H22N2O3S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H22N2O3S2/c1-20(2,3)15-7-5-14(6-8-15)18-13-26-19(21-18)22-27(23,24)17-11-9-16(25-4)10-12-17/h5-13H,1-4H3,(H,21,22) |
InChI Key |
UWNVJMBISPGMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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